molecular formula C8H10BrNO2 B1457039 ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate CAS No. 25907-29-3

ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1457039
CAS RN: 25907-29-3
M. Wt: 232.07 g/mol
InChI Key: YMURTTOTBOWAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07709503B2

Procedure details

Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Intermediate 20, 12.3 g, 0.803 mmol) was dissolved in anhydrous DCM and cooled to −5° C. N-bromosuccinimide (14.23 g; 0.0803 mmol) was added and the reaction stirred for 10 min and then poured into ice-cold 2 N sodium hydroxide (500 ml). The brown solution was extracted with EtOAc (2×150 ml), the combined organic extracts were washed with water, brine and dried over Na2SO4, then concentrated in vacuo to give a brown solid which was dried under vacuum. (16.5 g).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.23 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:3]=1.[Br:12]N1C(=O)CCC1=O>C(Cl)Cl>[Br:12][C:3]1[CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[NH:6][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
CC1=CC=C(N1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(N1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.23 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The brown solution was extracted with EtOAc (2×150 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
CUSTOM
Type
CUSTOM
Details
was dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC=1C=C(NC1C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.